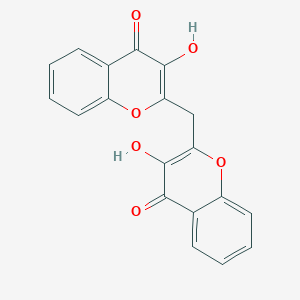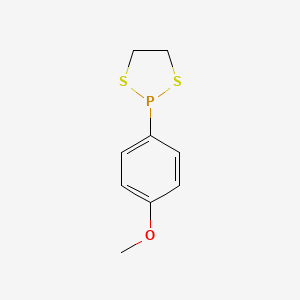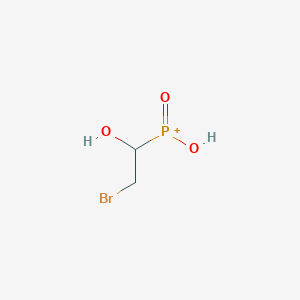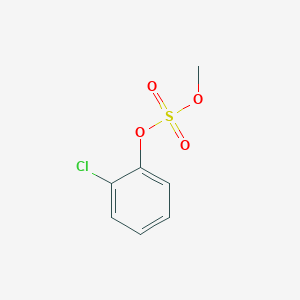
2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and has attracted considerable attention in medicinal and pharmaceutical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) can be synthesized through a one-pot synthesis using different 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method involves the reaction of resorcinol and diethylamine to form the phenoxide anion and electrophilic diethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
化学反応の分析
Types of Reactions
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted chromenes depending on the reagents used.
科学的研究の応用
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) has numerous scientific research applications:
作用機序
The mechanism of action of 2,2’-methylenebis(3-hydroxy-4H-chromen-4-one) involves its interaction with various molecular targets and pathways. For instance, it exhibits potent anticholinergic activities, which are modulated in the presence of human serum albumin . The compound stabilizes the α-helical structure of human serum albumin, influencing its biological activity .
類似化合物との比較
Similar Compounds
3,3’-Methylenebis(2-hydroxy-4H-chromen-4-one): Similar structure but different substitution pattern.
3,3’-Methylenebis(4-hydroxy-2H-chromen-2-one): Another coumarin derivative with potent anticholinergic activities.
Uniqueness
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
88470-03-5 |
|---|---|
分子式 |
C19H12O6 |
分子量 |
336.3 g/mol |
IUPAC名 |
3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2 |
InChIキー |
JEJVPUPQGHZASN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)

![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)


